4-Fluoro-2-nitro-6-(trifluoromethyl)phenol
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Overview
Description
4-Fluoro-2-nitro-6-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H3F4NO3 It is characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-nitro-6-(trifluoromethyl)phenol typically involves the nitration of 4-fluoro-2-(trifluoromethyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow nitration may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitro-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Fluoro-2-amino-6-(trifluoromethyl)phenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-Fluoro-2-nitro-6-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitro-6-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Similar structure but with different positions of the nitro and fluorine groups.
4-(Trifluoromethyl)phenol: Lacks the nitro group, leading to different chemical properties and reactivity.
4-Fluoro-2-nitrophenol: Similar but without the trifluoromethyl group.
Uniqueness
4-Fluoro-2-nitro-6-(trifluoromethyl)phenol is unique due to the combination of fluorine, nitro, and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and altered reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H3F4NO3 |
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Molecular Weight |
225.10 g/mol |
IUPAC Name |
4-fluoro-2-nitro-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3F4NO3/c8-3-1-4(7(9,10)11)6(13)5(2-3)12(14)15/h1-2,13H |
InChI Key |
APEFIKQAYLBPMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])F |
Origin of Product |
United States |
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